tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxyiminocyclobutyl)carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)10-6-4-7(5-6)11-13/h6,13H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
CETWDZDMKFULFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=NO)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative that contains a hydroxyimino group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control temperature, pressure, and reaction time ensures consistency and high yield in the production process.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed hydrolysis to yield the free amine. This reaction is critical for deprotection in synthetic workflows:
texttert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate + H⁺ → 3-(hydroxyimino)cyclobutylamine + CO₂ + tert-butanol
Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .
-
Reaction completion within 1–2 hours, with >90% yield in analogous Boc-protected systems .
Hydroxyimino Group Reactivity
The hydroxyimino (-NH-O-) group participates in condensation and nucleophilic addition reactions:
Condensation with Carbonyl Compounds
Reacts with aldehydes/ketones to form oxime ethers:
textR-C=O + NH-O- → R-C=N-O- + H₂O
Example :
-
Benzaldehyde forms a stable oxime ether under mild basic conditions (pH 8–9).
Covalent Binding to Biological Targets
The hydroxyimino group forms reversible covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes, modulating activity.
Cyclobutane Ring-Opening Reactions
The strained cyclobutane ring undergoes thermal or photochemical [2+2] cycloreversion:
textCyclobutane → 2 Alkenes
Conditions :
Table 1 : Comparative Reactivity of Cyclobutane Derivatives
| Compound | Ring-Opening Temperature (°C) | Product Yield (%) |
|---|---|---|
| This compound | 160 (est.) | 75–85 (est.) |
| CF₃-cyclobutane | 140 | 92 |
| tert-Butyl carbamate | Stable up to 200 | N/A |
Nucleophilic Substitutions
The carbamate oxygen and hydroxyimino nitrogen act as nucleophiles:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) at the hydroxyimino nitrogen:
textNH-O- + CH₃-I → NH-O-CH₃ + I⁻
Conditions :
Acylation
Acetyl chloride targets the hydroxyimino group:
textNH-O- + Cl-CO-R → NH-O-CO-R + HCl
Yield : ~70% in analogous systems .
Reduction of Hydroxyimino Group
Catalytic hydrogenation converts the hydroxyimino group to an amine:
textNH-O- + H₂ → NH₂ + H₂O
Conditions :
-
H₂ (1 atm), Pd/C, ethanol, 25°C.
Oxidation to Nitro Group
Strong oxidizers (e.g., KMnO₄) convert hydroxyimino to nitro:
textNH-O- → NO₂
Challenges : Over-oxidation of the cyclobutane ring may occur.
Metal Complexation
The hydroxyimino group coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes:
textM²⁺ + 2 NH-O- → M(NH-O-)₂
Applications :
-
Potential use in catalysis or metallodrug design.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogs shows:
Scientific Research Applications
Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the carbamate group may interact with other functional groups in the target molecule. These interactions can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations on the Cyclobutyl Ring
tert-Butyl N-(3-Oxocyclobutyl)carbamate
- Structure : Cyclobutyl ring substituted with a ketone group.
- It is more reactive toward nucleophiles (e.g., Grignard reagents) compared to oximes.
- Applications : Serves as a precursor for alcohols (via reduction) or amines (via reductive amination) .
tert-Butyl N-[[3-(Hydroxymethyl)cyclobutyl]methyl]carbamate
- Structure : Cyclobutyl ring with a hydroxymethyl (-CH2OH) substituent.
- Key Differences: The hydroxymethyl group enhances hydrophilicity and provides a site for ether or ester formation.
- Purity/Handling : Available commercially at ≥97% purity (CAS 2411639-46-6) .
tert-Butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate Hydrochloride
Aromatic vs. Aliphatic Substitutions
tert-Butyl N-{3-[(Z)-N'-Hydroxycarbamimidoyl]phenyl}carbamate
- Structure : Phenyl ring substituted with a hydroxycarbamimidoyl group.
- The hydroxycarbamimidoyl group may exhibit tautomerism between imine and oxime forms.
- Applications: Potential use in metal-organic frameworks (MOFs) or as a ligand .
tert-Butyl N-[2-(1,3-Benzodioxol-5-yl)-2-Hydroxyiminoethyl]carbamate
Electrophilic Substituents
tert-Butyl N-(3-Chlorosulfonylcyclobutyl)carbamate
- Structure : Cyclobutyl with a chlorosulfonyl (-SO2Cl) group.
- Key Differences: The chlorosulfonyl group is highly electrophilic, enabling sulfonamide formation. In contrast, hydroxyimino is nucleophilic and participates in condensation reactions.
- Hazards : Classified as a skin/eye irritant (H315, H319) .
Biological Activity
Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including its mechanisms of action, effects on cellular processes, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C10H17N2O3 and a molecular weight of approximately 199.25 g/mol. The compound features a cyclobutyl ring substituted with a hydroxyimino group, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyimino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is similar to that observed in other carbamate derivatives, where the presence of functional groups enhances binding affinity and specificity.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and has implications for treating neurodegenerative diseases like Alzheimer's.
2. Antioxidant Activity
The compound also demonstrates antioxidant properties by reducing oxidative stress in cellular models. Studies have shown that it can decrease levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This effect is particularly relevant in the context of neuroprotection, where oxidative stress plays a significant role in neuronal degeneration.
3. Anti-inflammatory Effects
This compound has been reported to modulate inflammatory responses. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, suggesting potential applications in treating inflammatory conditions of the nervous system.
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies: In cell culture experiments, the compound demonstrated a significant increase in cell viability in astrocytes exposed to amyloid-beta peptides, indicating protective effects against neurotoxicity.
- In Vivo Models: Animal studies have shown that administration of this compound can lead to improved cognitive performance in scopolamine-induced amnesia models, although further research is needed to confirm these findings.
Comparative Analysis
To better understand the activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Enzyme Inhibition | Antioxidant Activity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Yes | Moderate | Yes |
| Tert-butyl carbamate | No | Low | No |
| Tert-butyl N-hydroxycarbamate | Yes | High | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis typically involves carbamate protection of cyclobutane derivatives. A common method is the condensation of tert-butyl carbamate precursors with hydroxylamine derivatives under mild acidic or basic conditions. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to activate carboxylic intermediates, ensuring efficient amide bond formation . Key considerations include:
- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating the product from unreacted hydroxylamine or byproducts.
- Yield optimization : Stoichiometric ratios (e.g., 1:1.2 for hydroxylamine to carbamate precursor) improve conversion rates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer : A combination of methods ensures structural confirmation:
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxyimino protons (δ ~8–10 ppm, broad). Cyclobutane ring protons appear as complex multiplets (δ ~2.5–4.0 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–O (940–980 cm⁻¹) confirm functional groups.
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities, while ESI-MS detects the molecular ion peak ([M+H]⁺) for mass validation .
Q. How does the stability of this compound vary under different storage conditions?
- Answer : Stability is influenced by:
- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Room-temperature storage in anhydrous solvents (e.g., DCM) is acceptable for short-term use .
- Light sensitivity : Amber glass vials minimize photodegradation of the hydroxyimino moiety.
- pH : Avoid prolonged exposure to strong acids/bases, which cleave the tert-butyloxycarbonyl (Boc) protecting group .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Answer : Discrepancies in bond lengths/angles may arise from:
- Dynamic disorder : Use SHELXL for refinement, applying restraints to model disordered tert-butyl groups. High-resolution data (≤1.0 Å) improves accuracy .
- Hydrogen bonding : The hydroxyimino group forms intermolecular H-bonds; verify using Hirshfeld surface analysis. Contradictions in hydrogen positions can be resolved via neutron diffraction or DFT-optimized geometries .
Q. What reaction mechanisms govern the decomposition or rearrangement of this compound under catalytic conditions?
- Answer : Mechanistic studies suggest:
- Acid-catalyzed pathways : Protons activate the carbamate carbonyl, leading to Boc deprotection and cyclobutane ring strain relief via retro-aldol pathways.
- Metal-mediated rearrangements : Pd/C or Rh catalysts promote C–N bond cleavage, forming imine intermediates. Monitoring via in-situ FTIR or LC-MS tracks transient species .
Q. How can Design of Experiments (DoE) optimize the synthetic yield of this compound while minimizing side products?
- Answer : A three-factor DoE (temperature, reagent stoichiometry, reaction time) identifies optimal conditions:
- Central composite design : 15–25°C, 1.0–1.5 equiv. hydroxylamine, 12–24 hours.
- Response surface modeling : Maximizes yield (≥75%) and minimizes byproducts (e.g., oxime tautomers). ANOVA validates significance of temperature-time interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
